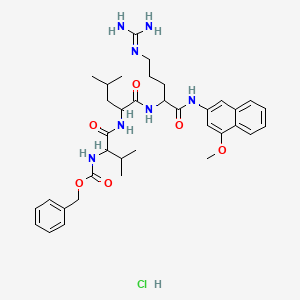
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl is a synthetic compound that belongs to the class of carbobenzoxy-protected amino acids. It is used primarily in biochemical research and pharmaceutical applications. The compound is characterized by the presence of carbobenzoxy (Cbz) groups, which are used to protect the amino acids during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves several steps, starting with the protection of amino acids using carbobenzoxy groups. The general procedure includes:
Protection of Amino Acids: The amino acids DL-Valine, DL-Leucine, and DL-Arginine are protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide chain.
Deprotection and Purification: The final step involves the removal of the Cbz protecting groups using catalytic hydrogenation (Pd-C, H2) or acidic conditions (trifluoroacetic acid) to yield the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial reactors to protect amino acids with Cbz groups.
Automated Coupling: Employing automated peptide synthesizers to couple the protected amino acids efficiently.
High-Throughput Purification: Utilizing high-throughput purification techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl undergoes various chemical reactions, including:
Hydrogenation: Removal of Cbz protecting groups using catalytic hydrogenation.
Acidic Deprotection: Deprotection of amino groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.
Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in the study of protease activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a substrate for proteases, which cleave the peptide bonds, releasing the active amino acids. This process is crucial in studying enzyme kinetics and protein function .
Vergleich Mit ähnlichen Verbindungen
Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl can be compared with other carbobenzoxy-protected amino acids and peptides:
Cbz-L-Valine: Similar in structure but used primarily as a single amino acid.
Cbz-L-Leucine: Another protected amino acid with similar applications.
Cbz-L-Arginine: Used in peptide synthesis and enzymatic studies.
These compounds share the common feature of Cbz protection but differ in their specific amino acid composition and applications.
Eigenschaften
IUPAC Name |
benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQILRKPVBRLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN7O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
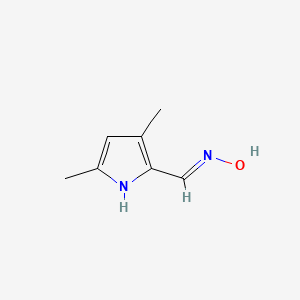
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)

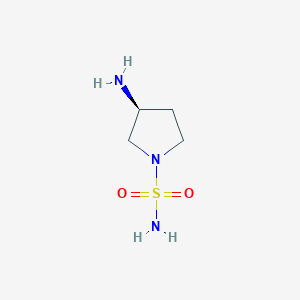
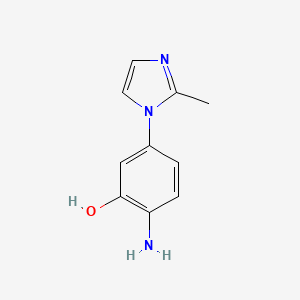


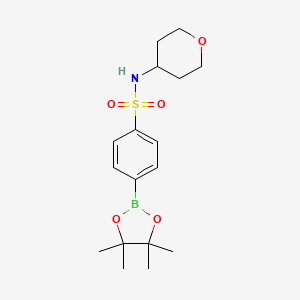
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)

